molecular formula C15H17ClN4O B1456331 Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-18-8

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1456331
CAS No.: 1220027-18-8
M. Wt: 304.77 g/mol
InChI Key: LKOZJNVCAUDKBH-UHFFFAOYSA-N
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Description

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, also known as 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, is a complex compound that may interact with multiple targets. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways . The interaction with c-Met kinase suggests that this compound may influence various downstream signaling cascades, potentially affecting cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, such as MKN45, EBC-1, and PC-3 . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can alter cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to c-Met kinase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the signaling pathways that c-Met kinase regulates, resulting in changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that determine its long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation, which could alter its efficacy and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, potentially affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes . Once inside the cell, its localization and accumulation can impact its efficacy and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O.ClH/c20-15(14-11-9-16-7-5-12(11)17-18-14)19-8-6-10-3-1-2-4-13(10)19;/h1-4,16H,5-9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZJNVCAUDKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 4
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 5
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 6
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.